Progesterone EP Impurity K is a chemical compound classified under the category of steroid hormones, specifically related to progesterone. This impurity is significant in pharmaceutical contexts, particularly in the production and quality control of progesterone formulations. The compound is identified by the Chemical Abstracts Service number 17652-16-3 and has a molecular formula of C21H28O2. Its relevance arises from its presence as a byproduct during the synthesis of progesterone, necessitating purification processes to ensure the quality and efficacy of progesterone-based medications.
Progesterone EP Impurity K is derived from the synthesis of progesterone, which is a vital hormone involved in various physiological processes, including the menstrual cycle and pregnancy. The impurity can occur due to incomplete reactions or side reactions during the synthesis of progesterone from starting materials such as steroids or their derivatives. It falls under the classification of steroid impurities, which are monitored closely in pharmaceutical manufacturing to comply with regulatory standards, particularly those outlined in the European Pharmacopoeia.
The synthesis of progesterone EP Impurity K typically involves several chemical reactions, where aldehyde impurities may form during the production of progesterone. Various methods have been explored to purify progesterone and reduce these impurities:
These methods aim to achieve a high purity level (greater than 99.5%) while minimizing total impurity content (less than 0.2%) in compliance with pharmacopoeial standards.
The molecular structure of progesterone EP Impurity K can be represented as follows:
The structural representation indicates that it contains a steroid backbone typical of progestogens, characterized by four fused rings. The specific arrangement of functional groups influences its chemical behavior and interaction with biological systems.
Progesterone EP Impurity K can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding how impurities can be formed during synthesis and how they can be effectively removed or transformed during purification processes.
The mechanism through which progesterone EP Impurity K affects biological systems primarily relates to its structural similarity to progesterone itself. Although it may not have significant hormonal activity, its presence can influence:
Studies indicate that maintaining low levels of such impurities is crucial for ensuring the safety and efficacy of hormone-based therapies.
These properties are essential for quality control during pharmaceutical production and for ensuring consistent performance in therapeutic applications .
Progesterone EP Impurity K serves several important roles in scientific research and pharmaceutical applications:
Progesterone EP Impurity K (Pregna-4,9(11)-diene-3,20-dione; CAS 17652-16-3) arises predominantly through dehydration mechanisms during progesterone synthesis. This impurity forms when progesterone or its precursors undergo acid-catalyzed elimination of water at the C9-C11 position, introducing a double bond conjugated with the existing Δ⁴-3-keto system [7] [9]. The reaction proceeds via a carbocation intermediate at C11, facilitated by strong Brønsted acids (e.g., sulfuric acid) or Lewis acids present in reaction mixtures. This mechanistic pathway is particularly prevalent during steroid backbone modifications where C11-hydroxylated intermediates are exposed to acidic conditions [9].
The structural specificity of Impurity K is characterized by its Δ⁹(¹¹) diene system, distinguishing it from other progesterone impurities. This conjugated diene-ketone system exhibits increased chromatographic retention in reversed-phase HPLC compared to progesterone, complicating analytical separation [1] [4]. Mass spectrometry analysis confirms its molecular formula (C₂₁H₂₈O₂; MW 312.45) and key fragmentation patterns, including m/z 124 (ring A cleavage) and m/z 157 (ring B cleavage with retained diene) [9].
Table 1: Characteristic Analytical Signatures of Progesterone EP Impurity K
Property | Specification | Detection Method |
---|---|---|
Molecular Formula | C₂₁H₂₈O₂ | High-Resolution MS |
Molecular Weight | 312.45 g/mol | MS, NMR |
CAS Number | 17652-16-3 | - |
Key Fragments (MS) | m/z 312 [M]⁺, 297, 124, 157 | LC-MS/MS |
UV-Vis λmax | 242 nm (ε > 15,000) | PDA Detection |
Chrom. Retention (C18) | ~1.3x Progesterone retention time | HPLC (MeCN:H₂O gradient) |
The synthesis of Impurity K involves critical reaction intermediates, primarily C11-hydroxylated progesterone derivatives and allylic bromination products. During dydrogesterone synthesis (a progesterone analogue), 9α,10β-pregna-4,7-diene-3,20-dione intermediates undergo base-mediated elimination when exposed to alkaline conditions, yielding Impurity K as a byproduct [5] [7]. This pathway is accelerated when elimination occurs before complete reduction of the Δ⁷ bond, particularly during scale-up manufacturing where reaction homogeneity may be compromised [7].
Epimerization at C9/C10 significantly influences impurity formation kinetics. The 9β,10α-configuration in synthetic intermediates exhibits higher susceptibility to dehydration compared to natural 9α,10β-stereochemistry due to trans-diaxial alignment of the C11-hydroxyl and C8-hydrogen. This stereoelectronic preference facilitates E2 elimination with minimal energy barrier, explaining why Impurity K concentrations increase during extended reaction times or elevated temperatures (>80°C) [9]. Crucially, bromination byproducts generated during allylic halogenation (e.g., 6-bromo-6-dehydroprogesterone derivatives) serve as precursors through dehydrohalogenation pathways, particularly when nucleophilic catalysts (e.g., pyridine) are under-dosed [7].
Process optimization studies reveal that Impurity K formation is highly sensitive to three critical parameters: temperature, catalyst concentration, and reaction time. Elevated temperatures (>70°C) during progesterone synthesis or purification increase Impurity K yields by >300% compared to ambient conditions [1] [4]. This thermal sensitivity necessitates strict temperature control during solvent removal steps, particularly under vacuum distillation where localized overheating may occur [3].
Catalyst selection profoundly impacts impurity profiles. Sulfuric acid concentrations >0.5% (w/w) increase Impurity K formation to 5.2% versus ≤0.8% at <0.1% acid [8]. Modern purification methods mitigate this through sulfur-based nucleophiles (e.g., sodium sulfite, potassium metabisulfite) that scavenge carbocation intermediates. These agents reduce Impurity K by 60-80% when added at 2-5 molar equivalents during workup [3] [8].
Photochemical initiation (365 nm LED) represents a breakthrough in controlling impurity generation during bromination steps. This technology reduces reaction time from 90 to 20 minutes, suppressing Impurity K formation from 4.1% to <1.2% by minimizing thermal degradation pathways [5]. Additionally, solvent polarity modulates impurity stability: Impurity K degrades 3.7x faster in methanol versus dichloromethane, suggesting stabilization through non-polar environments during storage [1] [4].
Table 2: Impact of Process Parameters on Impurity K Formation in Progesterone Synthesis
Parameter | Standard Condition | Optimized Condition | Impurity K Reduction |
---|---|---|---|
Temperature | 70-80°C | 40-45°C | 68% ↓ |
Sulfuric Acid Concentration | 0.5% (w/w) | 0.05% (w/w) | 84% ↓ |
Reaction Time (Bromination) | 90 minutes | 20 minutes (LED) | 71% ↓ |
Nucleophile Scavenger | None | 3 eq. Na₂SO₃ | 79% ↓ |
Final Crystallization Solvent | Ethanol | Dichloromethane/Heptane | 63% ↓ (in API) |
Purification methodologies have advanced significantly to control this impurity. Patent CN112390841B describes a multi-step recrystallization using dichloromethane/heptane (1:3 v/v) that reduces Impurity K to <0.15% in final progesterone API [3]. This process exploits Impurity K's differential solubility (3.7 mg/mL in DCM vs. 0.29 mg/mL in heptane) versus progesterone (82 mg/mL in DCM vs. 1.1 mg/mL in heptane). WO2021238312A1 further discloses activated carbon treatment (5-10% w/w) in ethanol-water mixtures, adsorbing 92% of residual Impurity K prior to crystallization [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3